molecular formula C25H27N3O4S B2934349 methyl 3-[[4-(cycloheptylcarbamoyl)phenyl]methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate CAS No. 422283-71-4

methyl 3-[[4-(cycloheptylcarbamoyl)phenyl]methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate

Cat. No.: B2934349
CAS No.: 422283-71-4
M. Wt: 465.57
InChI Key: YTEWOYCESUJYGC-UHFFFAOYSA-N
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Description

Methyl 3-[[4-(cycloheptylcarbamoyl)phenyl]methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate is a useful research compound. Its molecular formula is C25H27N3O4S and its molecular weight is 465.57. The purity is usually 95%.
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Scientific Research Applications

Metal–Organic Systems Development

Research by Dai et al. (2009) highlights the construction of copper metal–organic systems utilizing new flexible carboxylate ligands, demonstrating the compound's potential in the assembly of complex metal–organic frameworks (MOFs) with unique structures and properties. This work underscores the compound's relevance in materials science, particularly in the design of MOFs with specific functionalities for catalysis, gas storage, or separation applications (Dai, He, Gao, Ye, Qiu, & Sun, 2009).

Synthetic Methodologies

Pokhodylo and Obushak (2019) discussed a convenient synthesis approach involving the compound, leading to the creation of [1,2,3]Triazolo[1,5-a]quinoline. This showcases the compound's utility in organic synthesis, particularly in constructing heterocyclic compounds that might have pharmaceutical applications (Pokhodylo & Obushak, 2019).

Reactivity and Interactions

Ning, Otani, and Ohwada (2018) investigated the reactivity of similar sulfanylidene compounds, providing insights into their intramolecular cyclization mechanisms. This research is crucial for understanding the reactivity patterns of such compounds, which can be pivotal in designing synthetic strategies for the development of novel pharmaceuticals or materials (Ning, Otani, & Ohwada, 2018).

Biological Properties

Markosyan et al. (2008) explored the interaction of similar compounds with isothiocyanates, leading to the synthesis of derivatives with potential monoamine oxidase inhibitory activity and anticancer properties. This signifies the compound's importance in medicinal chemistry, particularly in the discovery of new therapeutic agents (Markosyan, Akalyan, Arsenyan, Sukasyan, & Garibdzhanyan, 2008).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'methyl 3-[[4-(cycloheptylcarbamoyl)phenyl]methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate' involves the synthesis of the intermediate compounds followed by the final coupling reaction to form the target compound.", "Starting Materials": [ "4-(cycloheptylcarbamoyl)benzaldehyde", "methyl 2-amino-3-mercaptoquinazoline-4-carboxylate", "ethyl chloroformate", "triethylamine", "sodium bicarbonate", "methanol", "acetic acid", "sodium hydroxide", "sodium sulfate", "chloroform" ], "Reaction": [ "Step 1: Synthesis of 4-(cycloheptylcarbamoyl)benzaldehyde", "Step 2: Synthesis of methyl 2-amino-3-mercaptoquinazoline-4-carboxylate", "Step 3: Synthesis of methyl 3-[[4-(cycloheptylcarbamoyl)phenyl]methyl]-2-mercaptoquinazoline-4-carboxylate", "Step 4: Synthesis of methyl 3-[[4-(cycloheptylcarbamoyl)phenyl]methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate", "Step 1: Synthesis of 4-(cycloheptylcarbamoyl)benzaldehyde", "4-(cycloheptylcarbamoyl)benzaldehyde is synthesized by reacting cycloheptylcarbonyl chloride with 4-formylbenzoic acid in the presence of triethylamine and dichloromethane.", "Step 2: Synthesis of methyl 2-amino-3-mercaptoquinazoline-4-carboxylate", "Methyl 2-amino-3-mercaptoquinazoline-4-carboxylate is synthesized by reacting methyl 2-amino-3-nitrobenzoate with sodium sulfide in the presence of methanol and acetic acid.", "Step 3: Synthesis of methyl 3-[[4-(cycloheptylcarbamoyl)phenyl]methyl]-2-mercaptoquinazoline-4-carboxylate", "Methyl 3-[[4-(cycloheptylcarbamoyl)phenyl]methyl]-2-mercaptoquinazoline-4-carboxylate is synthesized by reacting 4-(cycloheptylcarbamoyl)benzaldehyde with methyl 2-amino-3-mercaptoquinazoline-4-carboxylate in the presence of sodium bicarbonate and methanol.", "Step 4: Synthesis of methyl 3-[[4-(cycloheptylcarbamoyl)phenyl]methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate", "Methyl 3-[[4-(cycloheptylcarbamoyl)phenyl]methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate is synthesized by reacting methyl 3-[[4-(cycloheptylcarbamoyl)phenyl]methyl]-2-mercaptoquinazoline-4-carboxylate with ethyl chloroformate in the presence of triethylamine and sodium hydroxide, followed by treatment with sodium bicarbonate and chloroform." ] }

CAS No.

422283-71-4

Molecular Formula

C25H27N3O4S

Molecular Weight

465.57

IUPAC Name

methyl 3-[[4-(cycloheptylcarbamoyl)phenyl]methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate

InChI

InChI=1S/C25H27N3O4S/c1-32-24(31)18-12-13-20-21(14-18)27-25(33)28(23(20)30)15-16-8-10-17(11-9-16)22(29)26-19-6-4-2-3-5-7-19/h8-14,19H,2-7,15H2,1H3,(H,26,29)(H,27,33)

InChI Key

YTEWOYCESUJYGC-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC3=CC=C(C=C3)C(=O)NC4CCCCCC4

solubility

not available

Origin of Product

United States

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